molecular formula C7H8N4OS B12347853 5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one

5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12347853
M. Wt: 196.23 g/mol
InChI Key: NDMKSBIYASCOLA-UHFFFAOYSA-N
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Description

5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that contains both pyrazole and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of pyrazole derivatives with thiazolidinone precursors. One common method involves the condensation of a pyrazole derivative with a thiazolidinone derivative under basic conditions. For example, the reaction of 3-amino-5-methylpyrazole with 2-sulfanylidene-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure with a morpholine moiety.

    5-(1H-pyrazol-1-yl)-2H-tetrazole: Contains a pyrazole moiety but with different functional groups.

Uniqueness

5-Pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its combination of pyrazole and thiazolidinone moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

5-pyrazol-1-yl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C7H8N4OS/c12-6-5(4-8-7(13)10-6)11-3-1-2-9-11/h1-3,5H,4H2,(H2,8,10,12,13)

InChI Key

NDMKSBIYASCOLA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=S)N1)N2C=CC=N2

Origin of Product

United States

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